6-[(trifluoromethyl)sulfanyl]-1H-indole-2-carboxylic acid
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Overview
Description
6-[(trifluoromethyl)sulfanyl]-1H-indole-2-carboxylic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The molecular formula of this compound is C10H6F3NO2S, and it has a molecular weight of 261.22 .
Preparation Methods
The synthesis of indole derivatives, including 6-[(trifluoromethyl)sulfanyl]-1H-indole-2-carboxylic acid, often involves multiple steps and specific reaction conditions. One common method involves the use of a Lewis acid catalyzed acyliminium ion allylation reaction, followed by a Mitsunobu reaction, and a Pd-mediated Stille–Kelly intramolecular cross-coupling . Another approach includes the reaction of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, resulting in the formation of indoles via a formal reductive C(sp2)–H amination reaction .
Chemical Reactions Analysis
6-[(trifluoromethyl)sulfanyl]-1H-indole-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, the presence of bismuth (III) chloride is crucial for the activation of trifluoromethanesulfanylamide during certain reactions . Additionally, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride and trihalomethyl compounds . These reactions often result in the formation of trifluoromethyl-substituted compounds, which are known for their strong acidic properties .
Scientific Research Applications
Indole derivatives, including 6-[(trifluoromethyl)sulfanyl]-1H-indole-2-carboxylic acid, have a wide range of scientific research applications. They are used in the development of antiviral, anti-inflammatory, anticancer, and antimicrobial agents . These compounds have shown potential in the treatment of various diseases and disorders, making them valuable in medicinal chemistry . Additionally, indole derivatives are used in the synthesis of natural products and drugs, playing a crucial role in cell biology and pharmacology .
Mechanism of Action
The mechanism of action of 6-[(trifluoromethyl)sulfanyl]-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which helps in developing new therapeutic agents . The exact molecular targets and pathways involved in the action of this compound are still under investigation, but it is believed to exert its effects through modulation of receptor activity and signaling pathways .
Comparison with Similar Compounds
6-[(trifluoromethyl)sulfanyl]-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as indole-3-acetic acid and indole-2-carboxylic acid. These compounds share a similar indole nucleus but differ in their substituents and biological activities . For example, indole-3-acetic acid is a plant hormone involved in the regulation of plant growth, while indole-2-carboxylic acid has been studied for its potential antimicrobial properties . The presence of the trifluoromethylthio group in this compound makes it unique and contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
6-(trifluoromethylsulfanyl)-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2S/c11-10(12,13)17-6-2-1-5-3-8(9(15)16)14-7(5)4-6/h1-4,14H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWMLHWEQBKCFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1SC(F)(F)F)NC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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